5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide
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Overview
Description
5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide is a sulfonamide.
Scientific Research Applications
Corrosion Inhibition and Material Science
- Piperidine Derivatives in Corrosion Inhibition: Piperidine derivatives, including variants related to 5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide, have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations provide insights into their effectiveness and mechanisms as corrosion inhibitors (Kaya et al., 2016).
Medicinal Chemistry and Drug Design
Antitumor Activity of Sulfonamide Derivatives
Sulfonamide derivatives, including compounds structurally similar to 5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide, have been synthesized and evaluated for their potential as antitumor agents with low toxicity. Their synthesis and therapeutic indices have been investigated, highlighting the potential in cancer treatment (Huang et al., 2001).
Tubulin Binding and Antimitotic Properties
Research on sulfonamide drugs, including indole scaffold-based sulfonamides, has demonstrated their binding to the colchicine site of tubulin, indicating their antimitotic properties. This binding modality and the consequent impact on tubulin function are significant for understanding their potential in medicinal chemistry (Banerjee et al., 2005).
Chemical Synthesis and Reactions
- Facilitation of Fluorination Processes: The compound and its derivatives have been used to facilitate fluorination processes in organic synthesis. For example, their role in the direct fluorination of pyrazoles has been elaborated, demonstrating their utility in synthesizing functionalized fluorinated compounds for diverse applications (Levchenko et al., 2018).
Material Characterization
- Solid-State NMR Characterization: In the realm of material science, compounds similar to 5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide have been subjected to single-crystal X-ray and solid-state NMR characterization. Such studies are crucial for understanding the molecular structure and dynamics of potential pharmaceuticals (Pawlak et al., 2021).
properties
Product Name |
5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide |
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Molecular Formula |
C20H22FN3O2S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)pyrrolidin-3-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H22FN3O2S/c1-14-2-4-17(21)11-20(14)27(25,26)23-18-7-9-24(13-18)12-15-3-5-19-16(10-15)6-8-22-19/h2-6,8,10-11,18,22-23H,7,9,12-13H2,1H3/t18-/m1/s1 |
InChI Key |
APIXJNPBVWBSKY-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC4=C(C=C3)NC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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